molecular formula C12H11F3O B14143876 4-(Trifluoromethyl)phenyl(3-butenyl) ketone CAS No. 53342-47-5

4-(Trifluoromethyl)phenyl(3-butenyl) ketone

Cat. No.: B14143876
CAS No.: 53342-47-5
M. Wt: 228.21 g/mol
InChI Key: QIBCEWBPIZGQTG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl(3-butenyl) ketone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl(3-butenyl) ketone typically involves the introduction of the trifluoromethyl group into the phenyl ring followed by the attachment of the butenyl ketone moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper complexes can enhance the efficiency of the trifluoromethylation step. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl(3-butenyl) ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)phenyl(3-butenyl) ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl(3-butenyl) ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-(Trifluoromethyl)phenyl(3-butenyl) ketone is unique due to the presence of both a trifluoromethyl group and a butenyl ketone moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

CAS No.

53342-47-5

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pent-4-en-1-one

InChI

InChI=1S/C12H11F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8H,1,3-4H2

InChI Key

QIBCEWBPIZGQTG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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